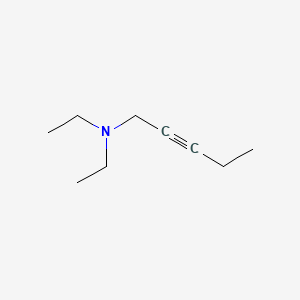
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone
Vue d'ensemble
Description
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone, also known as MPP+, is a chemical compound that has been extensively studied in scientific research. It is a toxic compound that affects the central nervous system and has been linked to the development of Parkinson's disease.
Mécanisme D'action
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. It inhibits complex I of the electron transport chain, leading to the generation of reactive oxygen species and mitochondrial dysfunction. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Effets Biochimiques Et Physiologiques
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ has been shown to induce oxidative stress, mitochondrial dysfunction, and apoptosis in dopaminergic neurons. It also causes a decrease in dopamine levels and an increase in reactive oxygen species in the brain. These effects ultimately lead to the development of Parkinson's disease-like symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ is a useful tool for studying the mechanisms of Parkinson's disease in animal models. It selectively damages dopaminergic neurons, mimicking the pathology of Parkinson's disease. However, 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ is a toxic compound that requires specialized equipment and expertise to handle safely. It is also important to note that animal models may not fully recapitulate the human disease, and caution should be taken when extrapolating results from animal studies to human disease.
Orientations Futures
Future research on 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ should focus on developing new therapies for Parkinson's disease. This could involve the development of drugs that target the mechanisms of 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ toxicity, such as oxidative stress and mitochondrial dysfunction. Additionally, new animal models that better recapitulate the human disease should be developed to improve the translation of preclinical studies to clinical trials. Finally, the role of genetic and environmental factors in the development of Parkinson's disease should be further explored, as this may lead to the development of personalized therapies.
Applications De Recherche Scientifique
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ has been widely used in scientific research to study the mechanisms of Parkinson's disease. It is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animal models. 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ has also been used to study the role of oxidative stress and mitochondrial dysfunction in Parkinson's disease.
Propriétés
IUPAC Name |
5-[amino(methyl)amino]-4-chloro-2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-15(13)9-7-14-16(11(17)10(9)12)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPXPSALZXBRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327458 | |
| Record name | NSC657730 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone | |
CAS RN |
41932-99-4 | |
| Record name | NSC657730 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














